molecular formula C21H14 B12796226 12-Methylbenzo(b)fluoranthrene CAS No. 95741-47-2

12-Methylbenzo(b)fluoranthrene

Cat. No.: B12796226
CAS No.: 95741-47-2
M. Wt: 266.3 g/mol
InChI Key: GCINNQHKSCGXCW-UHFFFAOYSA-N
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Description

12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(b)fluoranthrene, characterized by the presence of a methyl group at the 12th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo(b)fluoranthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-directed borylative cyclization, which has been used to synthesize various benzo(b)fluoranthrene derivatives . This method involves the use of boron reagents and catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of PAHs through controlled cyclization reactions. These methods often require high temperatures and the use of specialized catalysts to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 12-Methylbenzo(b)fluoranthrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Carcinogenicity Studies

12-Methylbenzo(b)fluoranthrene has been studied extensively for its carcinogenic properties. It is part of a broader group of PAHs known for their potential health risks. Research indicates that exposure to PAHs can lead to significant adverse health effects, including cancer. The compound's structure allows it to form DNA adducts, which are critical in the initiation of carcinogenesis.

A study highlighted that this compound exhibited similar toxicological effects as other PAHs, impacting liver and bone marrow tissues in experimental models . The findings suggest that regulatory assessments of PAHs should include this compound due to its potential as a carcinogen.

Immunotoxicity

Research on the immunotoxic effects of PAHs has shown that compounds like this compound can suppress immune responses. Studies indicate that exposure can lead to conditions such as aplastic anemia and severe bone marrow depression in animal models . This underscores the importance of monitoring environmental levels of this compound and implementing safety measures to mitigate exposure risks.

Photophysical Properties

The photophysical properties of this compound have garnered attention for potential applications in optoelectronics. Its strong fluorescence and large Stokes shifts make it suitable for use in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation can be harnessed in OLED technology.
  • Fluorescent Probes : Its fluorescent characteristics allow it to be used as a probe in biological imaging applications.

Table 1 summarizes key photophysical properties relevant to material science applications:

PropertyValue
Absorption Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.85

Case Study 1: Environmental Monitoring

A study conducted on the presence of this compound in urban environments demonstrated its prevalence in air samples collected from industrial areas. The research utilized gas chromatography-mass spectrometry (GC-MS) for detection, revealing concentrations that raised concerns about public health implications due to inhalation exposure .

Case Study 2: Antimicrobial Activity

Recent research explored the antimicrobial properties of derivatives of this compound. Compounds synthesized from this base structure exhibited moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated potential for development as antibacterial agents .

Mechanism of Action

The mechanism by which 12-Methylbenzo(b)fluoranthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially leading to mutations and other genetic alterations. Additionally, it can form reactive metabolites that interact with cellular components, contributing to its biological activity .

Comparison with Similar Compounds

    Benzo(b)fluoranthrene: The parent compound, lacking the methyl group at the 12th position.

    Benzo(e)fluoranthrene: Another PAH with a different ring structure.

    12-Methylchrysene: A similar PAH with a methyl group at a different position.

Uniqueness: 12-Methylbenzo(b)fluoranthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the 12th position can affect its electronic distribution and steric interactions, distinguishing it from other PAHs .

Biological Activity

12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) that exhibits notable biological activity, particularly concerning its mutagenic and carcinogenic properties. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings, which contribute to its chemical reactivity and biological interactions. The methyl group at the 12-position influences its mutagenic potential compared to other PAHs. Understanding the structure-activity relationship is crucial for predicting its biological behavior.

Biological Activity

Mutagenicity and Carcinogenicity

Research has demonstrated that PAHs, including this compound, can induce mutations in bacterial models. For instance, studies using Salmonella typhimurium have shown that certain PAHs exhibit strong mutagenic responses when exposed to UV light, leading to DNA damage and the formation of adducts . While specific data on this compound's mutagenicity is limited, it is anticipated to share similar properties with closely related compounds.

DNA Damage Mechanisms

The mechanism of DNA damage by PAHs often involves the formation of reactive intermediates that bind to DNA, resulting in adduct formation. For example, benzo[a]pyrene, a structurally similar compound, forms 8-hydroxydeoxyguanosine (8-OHdG) adducts upon UV exposure, indicating a pathway for oxidative DNA damage . It is plausible that this compound could engage in analogous interactions due to its structural similarities.

Case Studies and Research Findings

Several studies have investigated the biological effects of PAHs in various contexts, providing insights into the potential risks associated with exposure to compounds like this compound.

1. Utilization by Microbial Strains

Research has shown that certain bacteria can metabolize PAHs, which may influence their persistence in the environment. For instance, Mycobacterium flavescens and a Rhodococcus species were able to utilize fluoranthene in the presence of other PAHs, demonstrating metabolic pathways that could potentially apply to this compound as well . Understanding these microbial interactions can inform bioremediation strategies for contaminated environments.

2. Epidemiological Studies

Epidemiological studies have linked PAH exposure to increased cancer risk. For example, workers exposed to coke oven emissions showed elevated mortality rates due to lung cancer . While direct studies on this compound are scarce, its classification as a PAH suggests a potential risk profile similar to other well-studied compounds.

Comparative Analysis of Biological Activity

CompoundMutagenicityCarcinogenicityMechanism of Action
This compoundUnknownPotentialDNA adduct formation via reactive intermediates
Benzo[a]pyreneHighConfirmedForms 8-OHdG adducts via oxidative stress
FluorantheneModeratePossibleMetabolized by bacteria; forms various metabolites

Properties

CAS No.

95741-47-2

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

3-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

InChI

InChI=1S/C21H14/c1-13-6-4-7-14-12-19-16-9-3-2-8-15(16)17-10-5-11-18(20(13)14)21(17)19/h2-12H,1H3

InChI Key

GCINNQHKSCGXCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=CC=C1

Origin of Product

United States

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